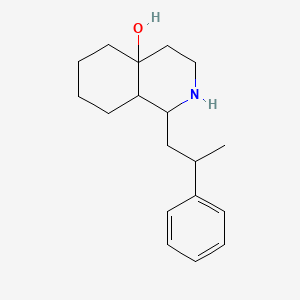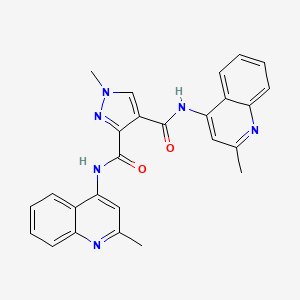![molecular formula C23H30N2O B5968733 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide, also known as BDPEP, is a chemical compound that belongs to the piperidine class of compounds. It is a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for studying the function of this transporter in the brain.
作用机制
1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide acts as a competitive inhibitor of the dopamine transporter, which means that it binds to the same site on the transporter as dopamine and prevents its uptake into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain depending on the location and concentration of dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain, including increased dopamine release, altered dopamine receptor signaling, and changes in synaptic plasticity. These effects have been linked to improvements in cognitive function, motor control, and mood regulation.
实验室实验的优点和局限性
One of the main advantages of using 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for the dopamine transporter, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide, including:
1. Investigating the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine.
2. Developing more water-soluble derivatives of this compound that can be administered more easily in experimental settings.
3. Studying the long-term effects of this compound on brain function and behavior.
4. Using this compound in combination with other drugs to investigate their synergistic effects on brain function.
5. Examining the potential therapeutic applications of this compound in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
In conclusion, this compound is a potent and selective inhibitor of the dopamine transporter that has been widely used in scientific research to study the function of this transporter in the brain. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important tool for investigating various neurological disorders and developing new treatments for these conditions.
合成方法
1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide can be synthesized using a variety of methods, but the most common one involves the reaction of 1-benzyl-4-piperidone with 1-(3,4-dimethylphenyl)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using chromatography techniques.
科学研究应用
1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide has been widely used in scientific research to study the function of the dopamine transporter in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it an important tool for investigating the role of this transporter in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-17-9-10-22(15-18(17)2)19(3)24-23(26)21-11-13-25(14-12-21)16-20-7-5-4-6-8-20/h4-10,15,19,21H,11-14,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHAIMJZKOQHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B5968656.png)
![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)
![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)

![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)
